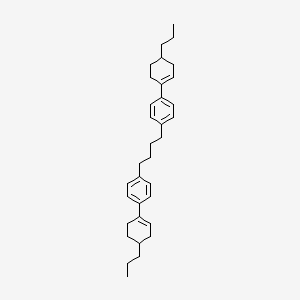
4',4''-(Butane-1,4-diyl)bis(4-propyl-2,3,4,5-tetrahydro-1,1'-biphenyl)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4’,4’‘-(Butane-1,4-diyl)bis(4-propyl-2,3,4,5-tetrahydro-1,1’-biphenyl) is a complex organic compound characterized by its unique structure, which includes a butane-1,4-diyl linkage connecting two 4-propyl-2,3,4,5-tetrahydro-1,1’-biphenyl units
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4’,4’‘-(Butane-1,4-diyl)bis(4-propyl-2,3,4,5-tetrahydro-1,1’-biphenyl) typically involves a multi-step process:
Formation of 4-propyl-2,3,4,5-tetrahydro-1,1’-biphenyl: This can be achieved through the hydrogenation of 4-propylbiphenyl using a suitable catalyst such as palladium on carbon under hydrogen gas.
Linking with Butane-1,4-diyl: The next step involves the reaction of the formed 4-propyl-2,3,4,5-tetrahydro-1,1’-biphenyl with a butane-1,4-diyl halide (e.g., 1,4-dibromobutane) in the presence of a strong base like sodium hydride to form the desired compound.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve:
Large-scale hydrogenation reactors: for the initial hydrogenation step.
Continuous flow reactors: for the coupling reaction with butane-1,4-diyl halide to ensure efficient and scalable production.
Chemical Reactions Analysis
Types of Reactions
4’,4’‘-(Butane-1,4-diyl)bis(4-propyl-2,3,4,5-tetrahydro-1,1’-biphenyl) can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: It can be further hydrogenated to fully saturate any remaining unsaturated bonds.
Substitution: Halogenation reactions can introduce halogen atoms into the biphenyl rings using reagents like bromine or chlorine.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Bromine in the presence of a Lewis acid catalyst like iron(III) bromide.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Fully saturated biphenyl derivatives.
Substitution: Halogenated biphenyl derivatives.
Scientific Research Applications
4’,4’‘-(Butane-1,4-diyl)bis(4-propyl-2,3,4,5-tetrahydro-1,1’-biphenyl) has several applications in scientific research:
Materials Science: Used in the development of novel polymers and materials with unique mechanical and thermal properties.
Organic Chemistry: Serves as a building block for the synthesis of more complex organic molecules.
Catalysis: Acts as a ligand in the formation of metal complexes used in catalytic reactions.
Mechanism of Action
The mechanism by which 4’,4’‘-(Butane-1,4-diyl)bis(4-propyl-2,3,4,5-tetrahydro-1,1’-biphenyl) exerts its effects depends on its application:
In Catalysis: It acts as a ligand, coordinating with metal centers to form active catalytic species.
In Drug Development: It may interact with specific molecular targets, such as enzymes or receptors, to modulate their activity.
Comparison with Similar Compounds
Similar Compounds
- 4’,4’‘-(Butane-1,4-diyl)bis(4-methyl-2,3,4,5-tetrahydro-1,1’-biphenyl)
- 4’,4’‘-(Butane-1,4-diyl)bis(4-ethyl-2,3,4,5-tetrahydro-1,1’-biphenyl)
Uniqueness
4’,4’‘-(Butane-1,4-diyl)bis(4-propyl-2,3,4,5-tetrahydro-1,1’-biphenyl) is unique due to its specific propyl substituents, which can influence its physical and chemical properties, such as solubility, melting point, and reactivity. This uniqueness makes it particularly valuable in applications where these properties are critical.
Properties
CAS No. |
89761-08-0 |
|---|---|
Molecular Formula |
C34H46 |
Molecular Weight |
454.7 g/mol |
IUPAC Name |
1-(4-propylcyclohexen-1-yl)-4-[4-[4-(4-propylcyclohexen-1-yl)phenyl]butyl]benzene |
InChI |
InChI=1S/C34H46/c1-3-7-27-11-19-31(20-12-27)33-23-15-29(16-24-33)9-5-6-10-30-17-25-34(26-18-30)32-21-13-28(8-4-2)14-22-32/h15-19,21,23-28H,3-14,20,22H2,1-2H3 |
InChI Key |
RYFLXUPOJOZLJE-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1CCC(=CC1)C2=CC=C(C=C2)CCCCC3=CC=C(C=C3)C4=CCC(CC4)CCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-[Ethyl(difluoro)silyl]pentanoic acid](/img/structure/B14386346.png)
![2-{2-[(3-Methoxyphenyl)methoxy]ethyl}-2-methyl-1,3-dioxolane](/img/structure/B14386370.png)
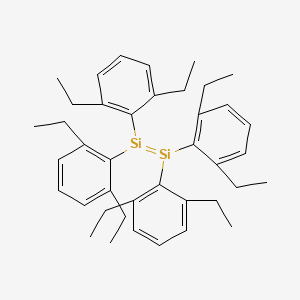
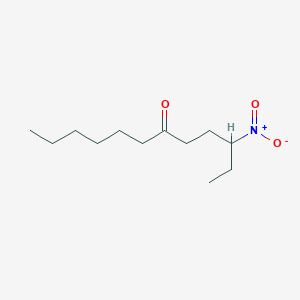

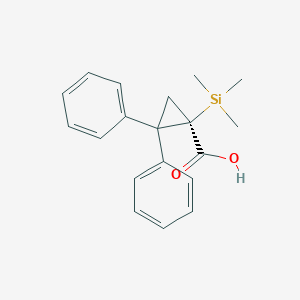
![Ethanone, 1-(2',4',6'-trimethyl[1,1'-biphenyl]-4-yl)-](/img/structure/B14386382.png)
![Methyl 3-[1-(4-methylbenzene-1-sulfonyl)-1H-indol-3-yl]propanoate](/img/structure/B14386386.png)

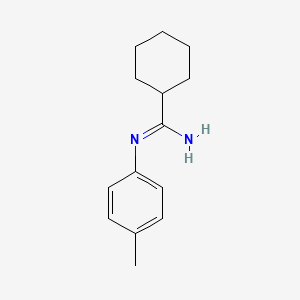
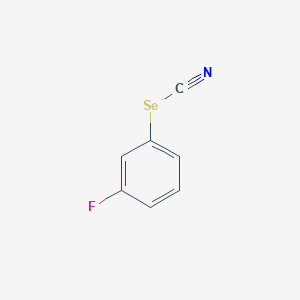
![3-Cyano-1-[(4-fluorophenyl)methyl]quinolin-1-ium](/img/structure/B14386416.png)
![2,6-Difluoro-N-[(2-fluoro-4-iodophenyl)carbamoyl]benzamide](/img/structure/B14386418.png)
![{2-[(Diazonioacetyl)oxy]ethyl}(trimethyl)ammonium diiodide](/img/structure/B14386421.png)
